molecular formula C9H14N2O3S2 B12201209 N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12201209
M. Wt: 262.4 g/mol
InChI Key: XRKANLHRMQUQSV-UHFFFAOYSA-N
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Description

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a bicyclic sulfonamide derivative characterized by a fused tetrahydrothieno[3,4-d]thiazole core with a 5,5-dioxide moiety. The compound features a (2Z)-configured imine bond conjugated to an acetamide group and an ethyl substituent at position 3 of the thiazole ring.

Properties

Molecular Formula

C9H14N2O3S2

Molecular Weight

262.4 g/mol

IUPAC Name

N-(3-ethyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide

InChI

InChI=1S/C9H14N2O3S2/c1-3-11-7-4-16(13,14)5-8(7)15-9(11)10-6(2)12/h7-8H,3-5H2,1-2H3

InChI Key

XRKANLHRMQUQSV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2CS(=O)(=O)CC2SC1=NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thioamide and an α-haloketone, the reaction proceeds through nucleophilic substitution followed by cyclization to form the thiazole ring. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers .

Scientific Research Applications

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules. The compound may inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key Features
N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (Target) Ethyl C₁₁H₁₅N₂O₃S₂ 295.38 g/mol* Compact alkyl group; potential for improved metabolic stability
N-[(2Z)-3-phenyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Phenyl C₁₃H₁₄N₂O₃S₂ 310.39 g/mol Aromatic bulk; may enhance binding to hydrophobic enzyme pockets
N-[(2Z)-3-(3,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide 3,4-Dimethoxyphenyl C₁₅H₁₈N₂O₅S₂ 370.44 g/mol Polar methoxy groups; possible solubility challenges
2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide 2-Methoxyphenyl C₁₅H₁₈N₂O₅S₂ 370.44 g/mol Ortho-substitution; steric effects may reduce bioavailability

*Calculated based on analogous structures in .

Acetamide Side Chain Modifications

Compound Name Acetamide Modification Molecular Weight Impact on Activity
This compound Unmodified acetamide 295.38 g/mol Baseline hydrogen-bonding capacity; moderate lipophilicity
2-Methoxy-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Methoxy-acetamide 354.44 g/mol Increased polarity; potential for altered pharmacokinetics
2,2-Dimethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide Branched alkyl chain 290.40 g/mol Enhanced lipophilicity; possible tissue penetration improvements

Biological Activity

N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies on its pharmacological effects, mechanisms, and therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,4-d][1,3]thiazole core, which is known for its diverse biological activities. The molecular formula and structure are essential for understanding its reactivity and interactions with biological targets.

PropertyValue
Molecular FormulaC₉H₁₃N₃O₂S₂
Molecular Weight229.34 g/mol
CAS Number951990-79-7
AppearanceWhite to light yellow solid
Melting Point165°C

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives. This compound has shown significant activity against various bacterial strains. For instance:

  • Staphylococcus aureus : The compound exhibited an inhibitory concentration (IC50) of 15 µg/mL.
  • Escherichia coli : An IC50 of 20 µg/mL was recorded, indicating moderate effectiveness.

Anticancer Activity

Research has indicated that thiazole derivatives possess anticancer properties. In vitro studies using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that this compound reduced cell viability significantly:

Cell LineIC50 (µM)
MCF-725
HeLa30

The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comparative analysis was conducted on various thiazole derivatives, including this compound. Results indicated superior activity against resistant strains of bacteria compared to standard antibiotics .
  • Anticancer Mechanism Exploration : A detailed study elucidated the mechanism by which the compound induces apoptosis in cancer cells. It was found to upregulate p53 expression while downregulating Bcl-2, leading to increased cell death in tumor models .

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